1-(Pyridazin-3-yl)ethanone

Vue d'ensemble

Description

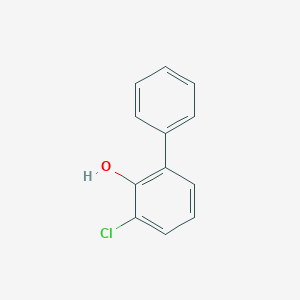

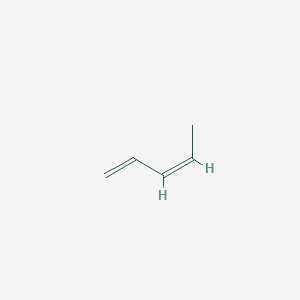

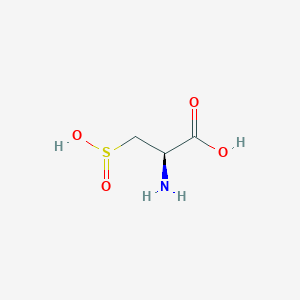

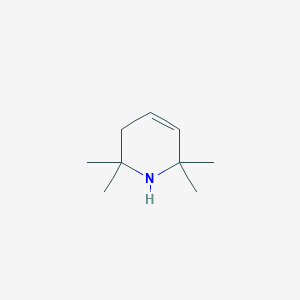

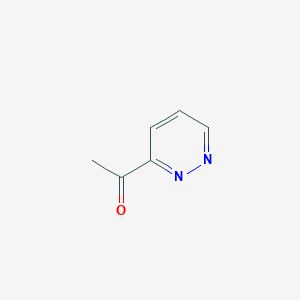

“1-(Pyridazin-3-yl)ethanone” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones, which includes “1-(Pyridazin-3-yl)ethanone”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of “1-(Pyridazin-3-yl)ethanone” consists of a pyridazine ring attached to an ethanone group . The pyridazine ring contains two nitrogen atoms adjacent to each other .Chemical Reactions Analysis

In terms of chemical reactions, pyridazin-3(2H)-ones have been shown to be effective dipolarophiles for pyridine N-imine. Analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Physical And Chemical Properties Analysis

“1-(Pyridazin-3-yl)ethanone” is a solid at room temperature . It has a molecular weight of 122.12 .Applications De Recherche Scientifique

Pharmacological Activities

“1-(Pyridazin-3-yl)ethanone” and its derivatives have shown a wide range of pharmacological activities . These include antimicrobial , antidepressant , anti-hypertensive , anticancer , antiplatelet , antiulcer , and various other anticipated biological activities .

Agrochemical Applications

Pyridazine-based systems, including “1-(Pyridazin-3-yl)ethanone”, are present in some commercially available agrochemicals . They have been shown to have numerous practical applications in the field of agriculture .

Medicinal Chemistry

Pyridazine derivatives, such as “1-(Pyridazin-3-yl)ethanone”, have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold .

Synthesis of Novel Pharmaceuticals

“1-(Pyridazin-3-yl)ethanone” enables the synthesis of novel pharmaceuticals. This versatile material drives advancements in various scientific fields.

PDE-III Inhibitor

The compound has been identified as a potent PDE-III inhibitor . A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .

Signaling Pathways

“1-(Pyridazin-3-yl)ethanone” has applications in research areas related to signaling pathways . These include Proteases Apoptosis, Chromatin/Epigenetics, Metabolism, MAPK Signaling, and Tyrosine Kinase .

Mécanisme D'action

Target of Action

1-(Pyridazin-3-yl)ethanone is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain responses .

Mode of Action

Similar compounds have been shown to inhibit the activity of cox enzymes . By inhibiting these enzymes, these compounds can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 1-(Pyridazin-3-yl)ethanone are likely related to its inhibition of COX enzymes and subsequent reduction in prostaglandin production . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .

Result of Action

The molecular and cellular effects of 1-(Pyridazin-3-yl)ethanone are likely related to its potential anti-inflammatory and analgesic properties, stemming from its inhibition of prostaglandin production . This could result in a reduction in inflammation and pain.

Orientations Futures

Propriétés

IUPAC Name |

1-pyridazin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSKLNSVINAQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326422 | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridazin-3-yl)ethanone | |

CAS RN |

1122-63-0 | |

| Record name | 1122-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)